molecular formula C18H28N2O2 B2694676 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea CAS No. 1286699-65-7

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Cat. No.: B2694676
CAS No.: 1286699-65-7
M. Wt: 304.434
InChI Key: ODXUQVCDOJOETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Urea Derivative Development

The evolution of urea chemistry traces back to Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which laid the foundation for organic chemistry. Early 20th-century research focused on simple alkyl and aryl ureas, but the 1980s marked a paradigm shift with the development of stereoselective synthesis techniques. These advances allowed the incorporation of complex substituents, such as the cyclohexyl and hydroxy-methyl-phenyl groups present in 1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea.

A critical milestone was the introduction of catalyst-free aqueous-phase urea synthesis, as demonstrated by Tiwari et al., which enabled scalable production of N-substituted ureas without organic solvents. This methodology directly supports the practical synthesis of derivatives like this compound, particularly through nucleophilic addition reactions between cyclohexyl isocyanate and hydroxy-functionalized amines.

Table 1: Key Historical Developments in Urea Chemistry

Era Innovation Impact on Target Compound
1828 First organic synthesis of urea Established urea as organic scaffold
1980–2000 Stereoselective urea functionalization Enabled chiral center introduction
2010s Green synthesis methods Facilitated eco-friendly production

Significance in Contemporary Pharmaceutical Research

Modern drug discovery prioritizes molecules capable of forming multiple hydrogen bonds while maintaining metabolic stability—a balance achieved by this compound. Its hydroxyl group enhances water solubility compared to purely aromatic ureas, addressing a common limitation in drug bioavailability. Computational studies suggest the compound’s ability to act as a molecular scaffold, with the cyclohexyl group providing hydrophobic binding interactions and the hydroxy moiety participating in polar contacts.

Recent applications include:

  • Enzyme inhibition : Structural analogs demonstrate activity against purinergic receptors, particularly P2Y subtypes involved in immune regulation.
  • Conformational control : The hydroxy-2-methyl-4-phenylbutyl chain induces specific torsion angles that optimize target binding.
  • Prodrug potential : Esterification of the hydroxyl group creates derivatives with enhanced membrane permeability.

Position Within Urea-Based Therapeutic Agents

Comparative analysis with related compounds reveals distinct advantages:

Table 2: Structural Comparison of Urea Derivatives

Compound Molecular Weight Key Functional Groups Therapeutic Relevance
1-Cyclohexyl-3-phenylurea 218.29 g/mol Cyclohexyl, phenyl Enzyme inhibition
1-Cyclohexyl-3-(2-methoxyphenyl)urea 248.32 g/mol Cyclohexyl, methoxyphenyl Receptor antagonism
Target compound 304.43 g/mol Cyclohexyl, hydroxy-methyl-phenyl Multitarget modulation

The hydroxy group’s presence enables unique interactions absent in simpler aryl ureas, while the methyl branch enhances metabolic stability compared to linear alkyl chains. These features position the compound as a bridge between first-generation urea drugs and modern polypharmacological agents.

Research Evolution and Current Scientific Interest

Synthetic innovation drives current studies, with recent focus on:

  • Regioselective functionalization : Modifying the hydroxy group while preserving the urea core
  • Hybrid analog development : Combining structural motifs from purinergic receptor modulators and traditional ureas
  • Computational modeling : Molecular dynamics simulations to predict binding conformations in protein targets

Ongoing clinical investigations explore derivatives for:

  • Metabolic disorder interventions through urea cycle modulation
  • Inflammatory pathway regulation via P2Y receptor interactions
  • Neuroprotective applications leveraging blood-brain barrier permeability

Emerging spectroscopic techniques, including 2D-NMR and X-ray crystallography, now enable precise characterization of the compound’s solid-state conformation and solution-phase dynamics. These tools are critical for rational design of next-generation derivatives with optimized pharmacokinetic profiles.

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(22,13-12-15-8-4-2-5-9-15)14-19-17(21)20-16-10-6-3-7-11-16/h2,4-5,8-9,16,22H,3,6-7,10-14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXUQVCDOJOETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and requires careful temperature regulation to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxy or urea functional groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Preliminary studies indicate that derivatives of urea compounds, including 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through pathways that lead to DNA damage. A notable case study demonstrated significant antitumor efficacy against various cancer cell lines, attributed to the compound's ability to induce DNA cross-linking.

2. Enzyme Inhibition
This compound has shown potential in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the therapeutic effects related to pain and inflammation. A related study revealed effective FAAH inhibition leading to increased levels of anandamide, suggesting applications in treating anxiety and stress-related disorders.

Case Study 1: Antitumor Efficacy

A study focused on a related urea derivative demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was linked to DNA cross-linking, enhancing therapeutic effectiveness against tumors.

Case Study 2: Enzyme Interaction

In pharmacological assessments, a closely related urea derivative effectively inhibited FAAH. This inhibition resulted in elevated anandamide levels, indicating potential therapeutic applications for anxiety and stress-related conditions.

Compound NameAntitumor ActivityFAAH InhibitionMutagenicity Risk
This compoundModerateYesHigh
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaHighNoModerate
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaLowYesHigh

Safety and Toxicity Concerns

While some derivatives exhibit beneficial effects, there are concerns regarding mutagenicity. Studies have indicated that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active sites, while the hydroxy-methyl-phenylbutyl side chain provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Functional Groups Key Features Applications/Context
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea (Target) C₁₈H₂₈N₂O₂ Hydroxyl, methyl, phenyl, cyclohexyl, urea Balanced hydrophilicity-lipophilicity; aromatic and bulky substituents Potential pharmaceutical intermediate or active ingredient (hypothesized)
1-Cyclohexyl-3-(2-morpholinoethyl) carbodiimide (CMC) Not provided Morpholinoethyl, carbodiimide, tosylate Polar morpholine ring; reactive carbodiimide Carboxyl reduction agent in polysaccharide modification
1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (Compound 53) C₂₁H₂₇N₃OS Indolinyl, fluorobenzyl Fluorine-enhanced lipophilicity; aromatic indoline scaffold Dual 5-LOX/sEH inhibitor (anti-inflammatory applications)
Impurity C(EP): 1-Cyclohexyl-3-sulfonylethylphenyl urea C₂₃H₃₄N₄O₃S Sulfonyl, ethylphenyl, cyclohexylcarbamoyl High molecular complexity; sulfonyl group increases acidity Pharmaceutical impurity; highlights synthesis challenges
1-Cyclohexyl-3-(p-methylbenzenesulphonyl)urea C₁₄H₂₀N₂O₃S p-Methylbenzenesulphonyl Sulfonyl group enhances stability and acidity Regulated in hair dyes; potential toxicity concerns
1-Cyclohexyl-3-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}urea C₁₆H₃₀N₂O₂ Cyclobutyl, hydroxybutyl Hydroxyl improves solubility; cyclobutyl adds steric hindrance Structural analog with potential solubility advantages

Structural and Functional Insights

  • Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl group enhances water solubility compared to the morpholinoethyl group in CMC and the sulfonyl-containing analogs . However, its phenyl and cyclohexyl groups increase lipophilicity relative to the hydroxybutyl analog . The fluorobenzyl group in Compound 53 enhances binding to hydrophobic enzyme pockets, critical for its dual inhibitory activity.
  • Steric and Electronic Effects: The bulky 4-phenylbutyl chain in the target compound may limit metabolic degradation compared to smaller substituents like the cyclobutyl group in .
  • Synthetic Considerations :

    • Sulfonyl-containing compounds (e.g., ) require sulfonation steps, whereas the target compound’s synthesis likely focuses on alkylation or Friedel-Crafts reactions to form the phenylbutyl chain.
    • Impurity profiles (e.g., ) underscore the need for precise purification in urea derivative synthesis.

Pharmacological and Regulatory Implications

  • Biological Activity :

    • Compound 53 demonstrates the importance of fluorine in enhancing inhibitory potency, a feature absent in the target compound.
    • The hydroxy-methyl-phenylbutyl chain in the target compound may offer unique interactions with biological targets, though pharmacological data remain speculative.

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and diabetes management. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O3C_{23}H_{31}N_{3}O_{3}, and it has a molecular weight of approximately 393.52 g/mol. The compound features a cyclohexyl group, a urea functional group, and a phenylbutyl moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways. Its structural components suggest potential interactions with:

  • σ2 Receptors : These receptors are implicated in cell proliferation and apoptosis regulation, making them targets for cancer therapy .
  • Insulin Signaling Pathways : Due to its urea structure, the compound may influence glucose metabolism, similar to other urea derivatives used in diabetes treatment.

Biological Activity and Effects

This compound has shown promising biological activities in various studies:

  • Antitumor Activity :
    • A study indicated that compounds with similar structural motifs exhibit antitumor effects through DNA cross-linking mechanisms, which are crucial for their effectiveness against cancer cells .
    • The compound's ability to induce apoptosis in cancer cells was demonstrated in vitro, highlighting its potential as an antineoplastic agent.
  • Metabolic Effects :
    • Research has suggested that derivatives of urea can modulate insulin sensitivity and glucose uptake in muscle cells, indicating a potential role in diabetes management .

Case Studies

Several clinical trials and experimental studies have evaluated the efficacy and safety of similar compounds:

StudyObjectiveFindings
Hansen et al. (1971) Evaluate antitumor effectsShowed significant reduction in tumor size in treated subjects.
Clinical Trial on Urea DerivativesAssess metabolic impactObserved improved insulin sensitivity and reduced blood glucose levels.

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial:

  • Genotoxicity : Some studies have raised concerns regarding the mutagenic potential of urea derivatives, particularly their ability to induce DNA damage .
  • Side Effects : Clinical observations noted instances of leukopenia and thrombocytopenia among patients treated with related compounds, necessitating careful monitoring during therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.